

Evolutionary conservation of ADP-ribosylation

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An In-depth Technical Guide on the Evolutionary Conservation of ADP-Ribosylation

For Researchers, Scientists, and Drug Development Professionals

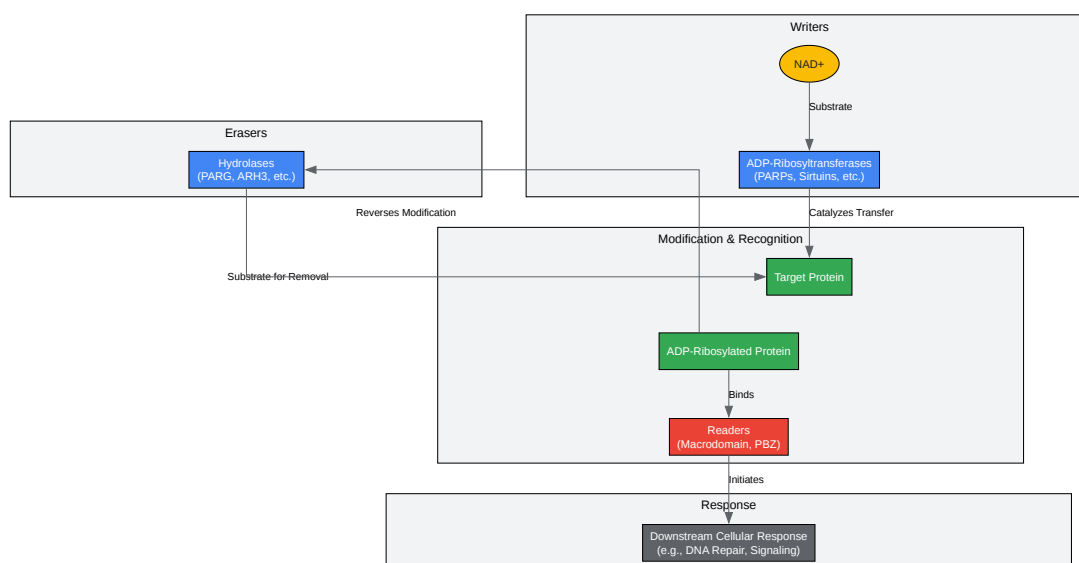
Executive Summary

ADP-ribosylation is an ancient and ubiquitous post-translational modification (PTM) that plays a critical role in regulating a vast array of cellular processes across all domains of life.[1][2] This modification, involving the transfer of **ADP-ribose** from NAD⁺ to a substrate, is fundamental to cellular signaling, DNA repair, gene regulation, and apoptosis.[3] Its machinery, comprising "writer," "reader," and "eraser" proteins, has undergone extensive evolution, leading to a complex and diverse signaling system. The core components of this system are remarkably conserved, from bacteria to humans, highlighting their fundamental importance. This guide provides a technical overview of the evolutionary history of ADP-ribosylation, details the conserved enzymatic machinery and signaling pathways, presents key experimental protocols for its study, and discusses the implications for modern drug development.

The Core Machinery: Writers, Readers, and Erasers

The ADP-ribosylation signaling system is conceptually organized into three functional classes of proteins that regulate the modification's deposition, recognition, and removal.

- **Writers (ADP-Ribosyltransferases):** These enzymes catalyze the transfer of **ADP-ribose** from NAD⁺ to target molecules. This process can result in the attachment of a single unit (mono-ADP-ribosylation or MARYlation) or polymeric chains (poly-ADP-ribosylation or PARylation).[4] At least three evolutionarily unrelated superfamilies of "writer" enzymes have been identified: the ADP-ribosyltransferase (ART) superfamily (which includes the well-studied PARPs), the Sirtuin superfamily, and the TM1506 superfamily found in bacteria.[5][6][7]
- **Readers (Effector Domains):** These are protein modules that specifically recognize and bind to **ADP-ribose** moieties, translating the modification into a downstream cellular response.[8] Common reader domains include macrodomains and PAR-binding zinc finger (PBZ) domains, which are found in proteins involved in processes like DNA repair and chromatin remodeling.[9][10]
- **Erasers (Hydrolases):** These enzymes reverse the modification by cleaving the glycosidic bond between the **ADP-ribose** and the target or between adjacent **ADP-ribose** units in a polymer. Key eraser families include Poly(**ADP-ribose**) Glycohydrolase (PARG), which degrades PAR chains, and ADP-ribosylhydrolases (e.g., ARH1, ARH3) and certain macrodomain-containing proteins (e.g., MacroD1, MacroD2, TARG1) that remove the final **ADP-ribose** unit.[9][11][12]



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Caption: The "Writers, Readers, Erasers" paradigm of ADP-ribosylation signaling.

Evolutionary Trajectory and Distribution

ADP-ribosylation is an ancient process, with its origins likely in bacterial conflict systems, where ARTs function as both offensive toxins and defensive enzymes.[2][13] From bacteria, the system was vertically inherited and laterally transferred, expanding significantly in eukaryotes.

3.1 Bacteria and Archaea In bacteria, ADP-ribosylation regulates diverse processes, including host-pathogen interactions, DNA repair, and resistance to antibiotics.[7][13] Many well-known bacterial toxins, such as cholera and diphtheria toxins, are ARTs that target host proteins to subvert cellular functions.[9] While PARP homologues are not widespread in bacteria and were likely acquired via horizontal gene transfer, some species possess the necessary machinery for a functional PAR metabolism.[7][12] In Archaea, no PARP proteins have been identified, yet

their elongation factors can be ADP-ribosylated by diphtheria toxin, suggesting an ancient susceptibility of core cellular machinery to this modification.[12][14]

3.2 Eukarya Poly(ADP-ribosyl)ation is a hallmark of eukaryotes, with PARP enzymes present in all major eukaryotic supergroups.[11][12] The last common eukaryotic ancestor (LECA) is presumed to have possessed a fully functional and reversible PAR metabolism, including at least five types of PARP proteins, PARG, and macrodomain hydrolases.[11][12] This indicates that ADP-ribosylation signaling was essential for the evolution of eukaryotic complexity. The PARP family has since expanded and diversified significantly in different eukaryotic lineages, particularly in metazoans. This rapid evolution is thought to be driven by host-virus conflicts, where PARPs act as crucial components of the innate immune response.[15][16]

Table 1: Distribution of PARP Family Clades Across Eukaryotic Supergroups

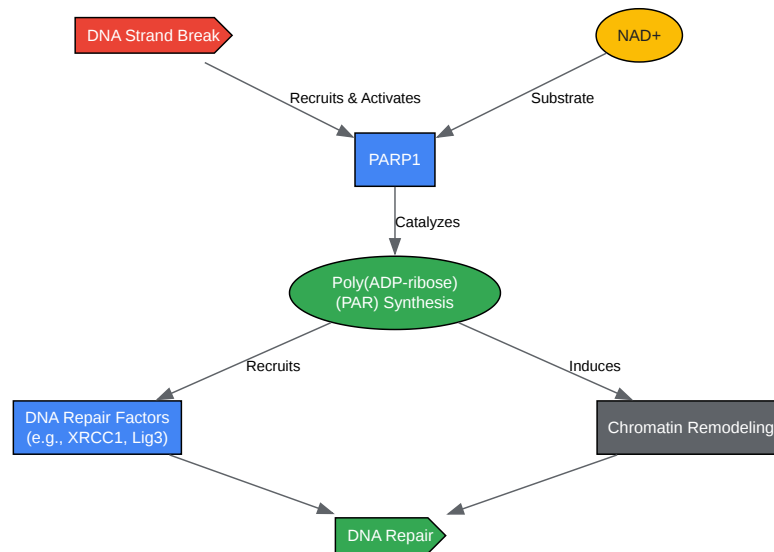
Eukaryotic Supergroup	Representative Organisms	Clade 1 (DNA-Repair PARPs)	Clade 2 (Macro-PARPs)	Clade 3 (Uncharacterized)	Clade 4 (Tankyrases)	Clade 5 (TiPARP/PARP7)
Opisthokonta	Homo sapiens (Human)	Yes	Yes	Yes	Yes	Yes
Drosophila melanogaster (Fruit Fly)	Yes	Yes	Yes	Yes	No	
Saccharomyces cerevisiae (Yeast)	No	No	No	No	No	
Amoebozoa	Dictyostelium discoideum (Slime Mold)	Yes	No	Yes	No	No
Plantae	Arabidopsis thaliana (Thale Cress)	Yes	No	No	No	No
Excavata	Trypanosoma brucei	No	No	Yes	No	No
Chromalveolata	Paramecium tetraurelia	Yes	Yes	Yes	No	No
Rhizaria	Bigelowiella natans	Yes	No	No	No	No

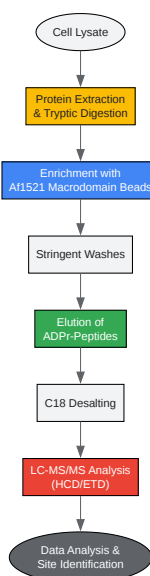
Data synthesized from phylogenetic analyses reported in the literature.[11][17] The presence of a clade indicates that at least one member of that PARP subfamily has been identified in the respective lineage.

Conserved Signaling Pathways

DNA Damage Response (DDR)

Perhaps the most conserved and well-characterized role of ADP-ribosylation is in the DNA damage response.[3][18][19] In response to DNA strand breaks, PARP1 is rapidly recruited to the site of damage, where it becomes catalytically activated.[19] PARP1 synthesizes large, branched chains of poly(**ADP-ribose**) (PAR) on itself and other nearby proteins, such as histones.[4][18] This burst of PARylation serves as a signaling scaffold, recruiting a multitude of DNA repair factors that contain PAR-binding domains (e.g., XRCC1, APLF) to the lesion, thereby facilitating repair.[3][20] This fundamental mechanism is highly conserved from simple eukaryotes like slime molds to humans.[10][20]





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